BenchChemオンラインストアへようこそ!

GYKI 52466 dihydrochloride

AMPA receptor pharmacology noncompetitive antagonism glutamate spillover

Procure the dihydrochloride salt to leverage its enhanced aqueous solubility (3.3 mg/mL) and optimal kinetic profile (k_off = 3.2 s⁻¹) for reversible patch-clamp studies or in vivo excitotoxicity models. Its noncompetitive, voltage-independent mechanism remains effective during elevated extracellular glutamate, unlike competitive antagonists. This salt form enables formulation in saline or cyclodextrin, achieving brain concentrations validated in published neuroprotection and low-dose anxiolytic studies (0.01 mg/kg).

Molecular Formula C17H17Cl2N3O2
Molecular Weight 366.2 g/mol
Cat. No. B2485408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGYKI 52466 dihydrochloride
Molecular FormulaC17H17Cl2N3O2
Molecular Weight366.2 g/mol
Structural Identifiers
SMILESCC1=NN=C(C2=CC3=C(C=C2C1)OCO3)C4=CC=C(C=C4)N.Cl.Cl
InChIInChI=1S/C17H15N3O2.2ClH/c1-10-6-12-7-15-16(22-9-21-15)8-14(12)17(20-19-10)11-2-4-13(18)5-3-11;;/h2-5,7-8H,6,9,18H2,1H3;2*1H
InChIKeyNDRITPLSHUPVRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

GYKI 52466 Dihydrochloride: Baseline Characteristics and Procurement Context


GYKI 52466 dihydrochloride is the prototype 2,3-benzodiazepine noncompetitive antagonist of AMPA-subtype ionotropic glutamate receptors (AMPARs) [1]. It inhibits AMPA receptor-mediated currents with an IC50 in the range of 7.5–20 μM while exhibiting substantially lower affinity for kainate (IC50 ~450 μM) and NMDA receptors (IC50 >> 50 μM) [2]. Structurally distinct from competitive quinoxalinedione antagonists (e.g., NBQX), GYKI 52466 binds within the transmembrane ion channel collar region, decoupling ligand-binding domain activation from channel opening [3]. The dihydrochloride salt form (CAS 2319722-40-0) is the standard research-grade formulation with documented solubility of 50 mM in DMSO and 10 mM in water .

Why GYKI 52466 Dihydrochloride Cannot Be Interchanged with Other AMPA Antagonists


AMPA receptor antagonists are not functionally interchangeable; substitution with a competitive antagonist such as NBQX, a more potent 2,3-benzodiazepine analog like GYKI 53655, or the FDA-approved perampanel introduces distinct pharmacological and practical consequences. GYKI 52466's noncompetitive, voltage-independent, use-independent blocking mechanism confers advantages in conditions with elevated extracellular glutamate that compromise competitive antagonists [1]. Its moderate potency and well-characterized off-rate (k_off = 3.2 s⁻¹) provide a kinetic profile distinct from both the slowly reversible perampanel and the rapidly dissociating NBQX [2]. The dihydrochloride salt also exhibits specific aqueous solubility characteristics that differ from the hydrochloride salt and free base forms, impacting formulation decisions in in vivo studies .

Quantitative Differentiation Evidence: GYKI 52466 Dihydrochloride Versus Key Comparators


Noncompetitive Mechanism Enables Activity in High Glutamate Environments Where NBQX Efficacy is Attenuated

GYKI 52466 dihydrochloride blocks AMPA receptors via a noncompetitive, allosteric mechanism that is independent of extracellular glutamate concentration. This contrasts directly with the competitive antagonist NBQX, whose efficacy is inversely proportional to synaptic glutamate levels. In kinetic binding experiments using kainate as agonist, GYKI 52466 exhibited association and dissociation rate constants of k_on = 1.6 × 10⁵ M⁻¹ s⁻¹ and k_off = 3.2 s⁻¹, yielding a calculated K_d of approximately 20 μM, consistent with its functional IC50 [1]. NBQX, in contrast, is a competitive antagonist with functional IC50 values in the low nanomolar range (28.2 ± 1.3 nM for peak currents) that are subject to rightward shifts under elevated agonist concentrations [2].

AMPA receptor pharmacology noncompetitive antagonism glutamate spillover ischemia

Broader Chemoconvulsant Efficacy Spectrum Versus NBQX in Seizure Models

In direct comparative seizure studies, GYKI 52466 provided protection across multiple chemoconvulsant challenges where NBQX was ineffective. GYKI 52466 was protective against seizures and lethality induced by 4-aminopyridine, kainate, and AMPA, whereas NBQX failed to protect in these chemoconvulsant tests [1]. In the maximal electroshock (MES) test, both compounds exhibited anticonvulsant activity, with GYKI 52466 showing an ED50 range of approximately 10–25 mg/kg when administered 15–30 min prior to seizure induction [2].

anticonvulsant epilepsy chemoconvulsant seizure models

Rapid-Reversibility Kinetic Profile Differentiates from Slowly-Dissociating Perampanel for Time-Sensitive Experimental Designs

GYKI 52466 exhibits a relatively rapid off-rate (k_off = 3.2 s⁻¹) compared to the FDA-approved AMPA antagonist perampanel, which demonstrates substantially slower dissociation kinetics and competes with GYKI 52466 for the same binding site [1]. In functional assays using AMPA-evoked currents in hippocampal neurons, GYKI 52466 showed an IC50 of 7.8 μM, whereas perampanel exhibited approximately 13-fold higher potency with an IC50 of 0.60 μM under the same conditions [2]. The faster dissociation kinetics of GYKI 52466 enable more rapid washout in in vitro electrophysiology experiments, which is critical for reversible pharmacological interrogation of AMPAR function.

kinetics binding affinity perampanel reversibility

Favorable LTP-Sparing Profile at Anticonvulsant-Relevant Concentrations Versus NMDA Antagonist Alternatives

In hippocampal slice preparations examining long-term potentiation (LTP) at Schaffer collateral-CA1 synapses, GYKI 52466 at concentrations of 20–40 μM did not suppress LTP induction. LTP was attenuated only at the highest concentration tested (80 μM), which exceeds brain levels required for in vivo anticonvulsant action [1]. This contrasts sharply with NMDA receptor antagonists, which robustly suppress LTP induction at behaviorally relevant doses and are associated with significant memory impairment [2].

long-term potentiation memory cognitive safety synaptic plasticity

Ultra-Low Dose Anxiolytic Efficacy with Minimal Sedation Distinguishes from Higher-Dose Anticonvulsant Applications of Class Analogs

GYKI 52466 exhibits anxiolytic-like activity in rodent models at doses well below those required for anticonvulsant protection. In the elevated plus maze (EPM), GYKI 52466 demonstrated a minimal effective dose (MED) of 0.01 mg/kg (i.p.), representing anxiolytic efficacy at doses approximately 1,000-fold lower than typical anticonvulsant ED50 values (10–25 mg/kg) [1]. This ultra-low dose activity occurred without sedative effects, in contrast to the more potent analog GYKI 53655 which showed anxiolytic activity at 0.5 mg/kg in the same EPM paradigm [2].

anxiolytic elevated plus maze minimal effective dose behavioral pharmacology

Dihydrochloride Salt Aqueous Solubility and Cyclodextrin Compatibility Enable Higher In Vivo Dosing

The dihydrochloride salt of GYKI 52466 (CAS 2319722-40-0) exhibits aqueous solubility of 10 mM (3.3 mg/mL) in water, enabling direct dissolution for in vivo studies without requiring organic co-solvents . For studies requiring higher local concentrations, solubilization in 45% (w/v) 2-hydroxypropyl-β-cyclodextrin yields 1.2 mg/mL . This cyclodextrin formulation approach has been successfully employed in vivo to achieve higher GYKI 52466 dosing while maintaining bioavailability and enabling assessment of neuroprotective efficacy that was otherwise undetectable with standard saline or DMSO vehicles [1].

solubility formulation dihydrochloride salt in vivo dosing

Optimal Research and Application Scenarios for GYKI 52466 Dihydrochloride Based on Verified Differentiation Evidence


Excitotoxicity and Ischemia Modeling with Preserved Efficacy Under Glutamate Spillover

GYKI 52466 dihydrochloride is the preferred AMPA antagonist for in vitro and in vivo models of excitotoxic injury or cerebral ischemia. Its noncompetitive, voltage-independent mechanism maintains full inhibitory capacity under conditions of elevated extracellular glutamate—such as those occurring during stroke, traumatic brain injury, or prolonged seizures—where competitive antagonists like NBQX exhibit reduced potency due to rightward shifts in their concentration-response curves [1]. This mechanistic advantage has been validated in seizure models where GYKI 52466 retains protection against chemoconvulsant challenges that NBQX fails to block [2].

Electrophysiological Studies Requiring Rapid Reversible AMPAR Blockade

For patch-clamp electrophysiology and synaptic plasticity studies requiring reversible pharmacological manipulation of AMPA receptor function, GYKI 52466 dihydrochloride offers an optimal kinetic profile. Its relatively rapid dissociation rate (k_off = 3.2 s⁻¹) enables washout within minutes, facilitating within-cell control comparisons and sequential drug application protocols [1]. In contrast, the FDA-approved AMPA antagonist perampanel exhibits substantially slower dissociation that may confound experiments requiring full reversibility or time-resolved pharmacological interrogation [2]. At anticonvulsant-relevant concentrations (20–40 μM), GYKI 52466 also spares LTP induction, preserving synaptic plasticity endpoints that are compromised by NMDA receptor antagonists [3].

Anxiety and Behavioral Pharmacology Studies Requiring Minimal Motor Confounds

GYKI 52466 dihydrochloride is uniquely suited for behavioral studies of anxiety where motor impairment or sedation would confound interpretation. The compound exhibits anxiolytic efficacy in the elevated plus maze at an ultra-low minimal effective dose of 0.01 mg/kg (i.p.), representing activity at doses approximately 50-fold lower than more potent 2,3-benzodiazepine analogs such as GYKI 53405 and GYKI 53655 [1]. This low-dose anxiolytic activity occurs without the sedation or motor side effects typically observed at anticonvulsant doses (10–25 mg/kg), enabling clean separation of anxiolytic and motor-impairing effects [2].

In Vivo Studies Requiring High-Dose Systemic or Local Administration

Investigators planning in vivo studies that demand high systemic or intracerebral doses of GYKI 52466 should specifically procure the dihydrochloride salt form (CAS 2319722-40-0) rather than the hydrochloride salt. The dihydrochloride salt provides 10 mM aqueous solubility (3.3 mg/mL) directly in water or saline, compared to ≤0.2 mg/mL for the hydrochloride salt [1]. For studies requiring even higher local concentrations—such as intracerebroventricular or intrahippocampal infusion—solubilization in 45% (w/v) 2-hydroxypropyl-β-cyclodextrin yields 1.2 mg/mL and has been validated in published neuroprotection studies [2]. This formulation flexibility is essential for achieving pharmacologically relevant brain concentrations without vehicle-induced artifacts [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for GYKI 52466 dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.